molecular formula C7H11NO2 B8431587 n-Pentanecarbonyl isocyanate

n-Pentanecarbonyl isocyanate

Cat. No.: B8431587
M. Wt: 141.17 g/mol
InChI Key: OYSWHVQIPJTJJV-UHFFFAOYSA-N
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Description

n-Pentanecarbonyl isocyanate is an organic compound with the molecular formula C7H11NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are highly reactive and are widely used in the production of polyurethanes, coatings, adhesives, and other materials. This compound, in particular, is known for its applications in organic synthesis and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Pentanecarbonyl isocyanate can be synthesized through several methods. One common method involves the reaction of hexanoyl chloride with sodium azide, followed by the Curtius rearrangement to yield hexanoyl isocyanate. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In industrial settings, hexanoyl isocyanate is often produced via the phosgene process. This method involves the reaction of hexanoylamine with phosgene (COCl2) to produce hexanoyl isocyanate and hydrogen chloride as a byproduct. Due to the toxicity of phosgene, alternative non-phosgene methods are also being explored, such as the use of carbon monoxide and dimethyl carbonate .

Chemical Reactions Analysis

Types of Reactions: n-Pentanecarbonyl isocyanate undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form hexanoic acid and carbon dioxide.

    Alcoholysis: Reacts with alcohols to form urethanes (carbamates).

    Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions:

Major Products:

    Hexanoic Acid: Formed from hydrolysis.

    Urethanes: Formed from alcoholysis.

    Ureas: Formed from aminolysis.

Scientific Research Applications

n-Pentanecarbonyl isocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by water, alcohols, and amines. This reactivity is the basis for its use in the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved include the formation of carbamates and ureas through nucleophilic addition reactions .

Comparison with Similar Compounds

n-Pentanecarbonyl isocyanate can be compared with other isocyanates such as:

    Methyl Isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.

    Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.

    Toluene Diisocyanate: Widely used in the production of polyurethanes.

Uniqueness: this compound is unique due to its specific applications in organic synthesis and its relatively lower toxicity compared to some other isocyanates. Its aliphatic nature also makes it less reactive towards certain nucleophiles compared to aromatic isocyanates .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and relatively lower toxicity make it an important building block in organic synthesis and polymer chemistry.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

hexanoyl isocyanate

InChI

InChI=1S/C7H11NO2/c1-2-3-4-5-7(10)8-6-9/h2-5H2,1H3

InChI Key

OYSWHVQIPJTJJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N=C=O

Origin of Product

United States

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